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molecular formula C14H13NO3 B8639445 Methyl 4-(pyridin-2-ylmethoxy)benzoate CAS No. 50596-37-7

Methyl 4-(pyridin-2-ylmethoxy)benzoate

Cat. No. B8639445
M. Wt: 243.26 g/mol
InChI Key: XFURDHATDHRUMP-UHFFFAOYSA-N
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Patent
US08183264B2

Procedure details

To a solution of THF (50 mL) of 4-(pyridin-2-ylmethoxy)-benzoic acid methyl ester (4.9 g) described in Manufacturing Example 25-1 was added LAH (1.0 g) at 0° C., which was stirred for 20 minutes at room temperature. Water was added to the reaction solution, which was extracted with ethyl acetate. The organic layer was concentrated and purified by silica gel chromatography (heptane:ethyl acetate=1:1, then ethyl acetate) to obtain the titled compound (1.6 g).
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1COCC1.C[O:7][C:8](=O)[C:9]1[CH:14]=[CH:13][C:12]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=2)=[CH:11][CH:10]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>O>[N:18]1[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=1[CH2:16][O:15][C:12]1[CH:13]=[CH:14][C:9]([CH2:8][OH:7])=[CH:10][CH:11]=1 |f:2.3.4.5.6.7|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
4.9 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)OCC1=NC=CC=C1)=O
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
which was stirred for 20 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (heptane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
N1=C(C=CC=C1)COC1=CC=C(C=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 36.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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